
N-(4-fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-4-oxo-4-(pyrrolidin-1-yl)butanamide, commonly known as FNPPB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FNPPB is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceuticals, has been developed. This synthesis method avoids the use of expensive and toxic reagents, presenting a safer and more cost-effective approach for producing related compounds (Qiu et al., 2009).
Neuroprotective Potential
- Studies on derivatives of 3-N-Butylphthalide, a compound related to pyrrolidine structures, have shown significant neuroprotective effects. These derivatives promote a better outcome post-stroke and exert multitargeted action on oxidative stress, mitochondrial dysfunction, and inflammation, highlighting the potential therapeutic applications of related compounds in neurology (Abdoulaye & Guo, 2016).
Metallation of π-deficient Heteroaromatic Compounds
- Research on the metallation of π-deficient heterocyclic compounds, including fluoro-substituted pyridines, has provided insights into regioselective chemical reactions. These findings contribute to the understanding of chemical reactivity and synthetic strategies for producing structurally complex heteroaromatic compounds (Marsais & Quéguiner, 1983).
Drug Discovery and Biological Activity
- Pyrrolidine and its derivatives are widely used in medicinal chemistry for the treatment of various diseases. The saturated pyrrolidine scaffold is appreciated for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, indicating the utility of related compounds in drug discovery (Petri et al., 2021).
Propriétés
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-4-oxo-4-pyrrolidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4/c15-11-4-3-10(9-12(11)18(21)22)16-13(19)5-6-14(20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCVNPLIWDPFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



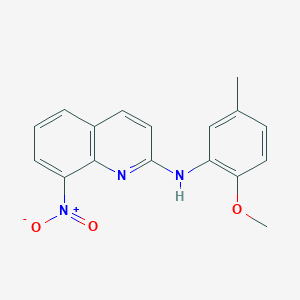

![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
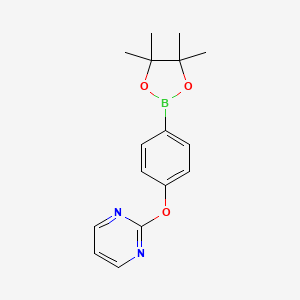


![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B3126061.png)
![(1H-benzo[d]imidazol-2-yl)(phenyl)methanamine](/img/structure/B3126072.png)
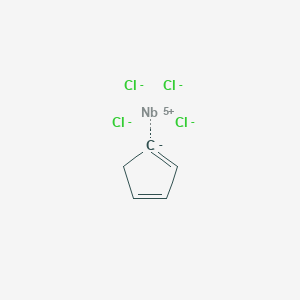
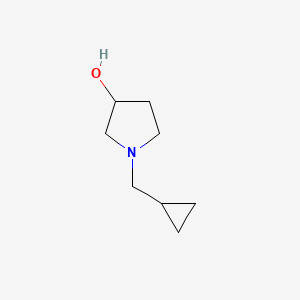

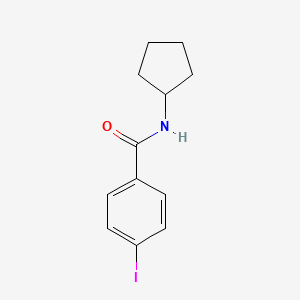
![ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B3126113.png)
